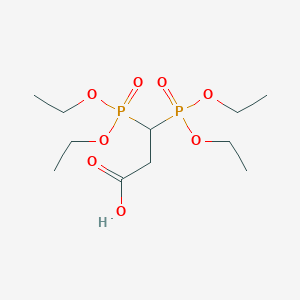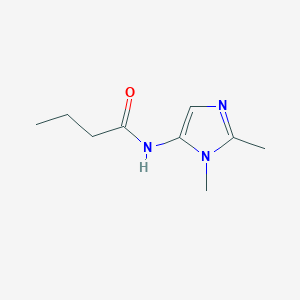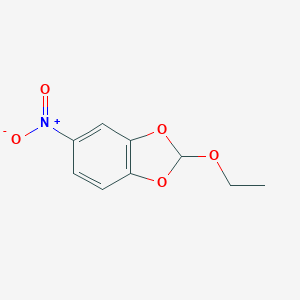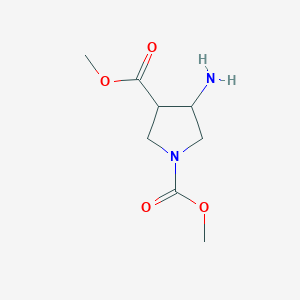
Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate (DMAPDC) is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DMAPDC has a variety of applications in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, such as esterification, amidation, and acylation. Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and natural products. In addition, Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate is used as a chiral auxiliary in asymmetric synthesis reactions, where it helps to control the stereochemistry of the product.
Wirkmechanismus
The mechanism of action of Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate is based on its ability to act as a nucleophile and a base. In organic synthesis reactions, Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate acts as a catalyst by coordinating with the carbonyl group of the substrate and facilitating the formation of an intermediate. Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate also acts as a base by accepting a proton from the substrate, thereby facilitating the reaction.
Biochemische Und Physiologische Effekte
Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate has no known biochemical or physiological effects in humans. However, it has been shown to have antimicrobial activity against certain bacterial strains, such as Staphylococcus aureus and Escherichia coli. Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate has also been shown to have antifungal activity against Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate has several advantages as a catalyst in organic synthesis reactions. It is relatively inexpensive, stable, and easy to handle. Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate is also highly selective, meaning that it can catalyze specific reactions without interfering with other reactions. However, Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate has some limitations as a catalyst. It can be toxic to some organisms, and it may not be effective in certain reaction conditions.
Zukünftige Richtungen
There are several future directions for research on Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate. One area of interest is the development of new synthetic methods using Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate as a catalyst. Another area of interest is the study of the mechanism of action of Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate in organic synthesis reactions. Additionally, there is potential for the use of Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate in the synthesis of new pharmaceuticals and agrochemicals. Finally, further research is needed to investigate the potential toxicity of Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate and its effects on the environment.
Synthesemethoden
Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate can be synthesized by the reaction of dimethyl malonate with 4-aminopyrrolidine in the presence of a catalyst such as triethylamine. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
149429-34-5 |
|---|---|
Produktname |
Dimethyl 4-aminopyrrolidine-1,3-dicarboxylate |
Molekularformel |
C8H14N2O4 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
dimethyl 4-aminopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C8H14N2O4/c1-13-7(11)5-3-10(4-6(5)9)8(12)14-2/h5-6H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
JTIBPMMZXWMLAV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CN(CC1N)C(=O)OC |
Kanonische SMILES |
COC(=O)C1CN(CC1N)C(=O)OC |
Synonyme |
1,3-Pyrrolidinedicarboxylicacid,4-amino-,dimethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



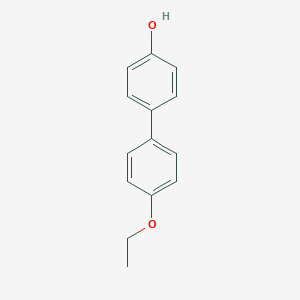
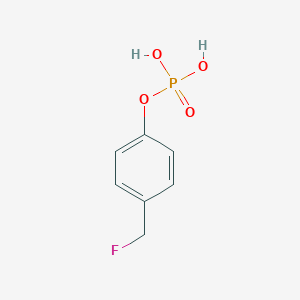
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
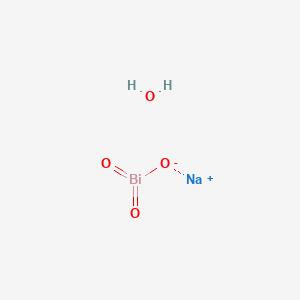

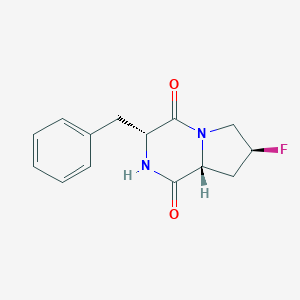
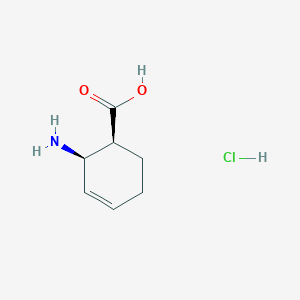
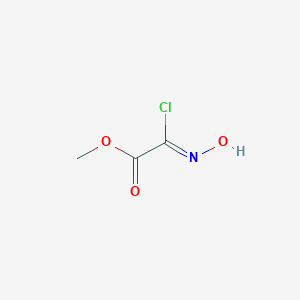
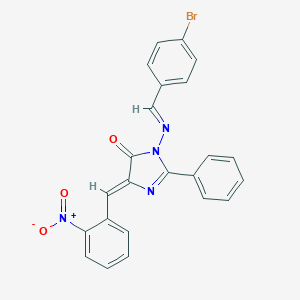
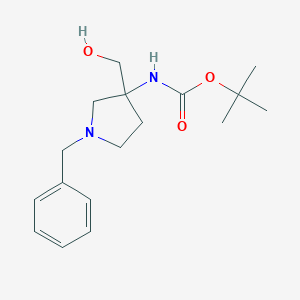
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)
